1-(4-Phenylphenyl)imidazole

Lipophilicity Drug-likeness Membrane permeability

1-(4-Phenylphenyl)imidazole (IUPAC: 1-([1,1′-biphenyl]-4-yl)-1H-imidazole) is an N-arylimidazole compound characterized by a biphenyl substituent attached to the imidazole N1 position. With a molecular formula of C₁₅H₁₂N₂ and a molecular weight of 220.27 g/mol, it features a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 17.8 Ų, indicating substantial lipophilicity relative to simpler N-phenylimidazole analogs.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 108085-60-5
Cat. No. B034262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Phenylphenyl)imidazole
CAS108085-60-5
Synonyms1-[1,1''-BIPHENYL]-4-YL-1H-IMIDAZOLE
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3
InChIInChI=1S/C15H12N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-11-10-16-12-17/h1-12H
InChIKeyFFRBVGATVOCVAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Phenylphenyl)imidazole (CAS 108085-60-5): Procurement-Relevant Identity and Core Properties


1-(4-Phenylphenyl)imidazole (IUPAC: 1-([1,1′-biphenyl]-4-yl)-1H-imidazole) is an N-arylimidazole compound characterized by a biphenyl substituent attached to the imidazole N1 position [1]. With a molecular formula of C₁₅H₁₂N₂ and a molecular weight of 220.27 g/mol, it features a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 17.8 Ų, indicating substantial lipophilicity relative to simpler N-phenylimidazole analogs [1]. The compound serves as a versatile scaffold in medicinal chemistry and materials science, where the extended π-conjugated biphenyl system modulates electronic properties, thermal stability, and molecular packing [2][3].

Why Generic N-Arylimidazole Substitution Fails for 1-(4-Phenylphenyl)imidazole (CAS 108085-60-5)


1-(4-Phenylphenyl)imidazole cannot be interchangeably substituted with simpler N-arylimidazoles such as 1-phenylimidazole or positional isomers such as 4-(biphenyl-4-yl)-1H-imidazole without compromising critical physicochemical and functional properties. The biphenyl extension significantly increases lipophilicity (XLogP3 ≈ 3.3 vs. ~1.8 for 1-phenylimidazole) while retaining an identical polar surface area, thereby altering membrane permeability, solubility, and target engagement profiles [1]. Moreover, the N1-biphenyl connectivity enables a twisted ground-state conformation with dihedral angles between the phenyl rings of ~37–42°, as observed crystallographically, which reduces intermolecular π–π aggregation and enhances fluorescence quantum yield in solid-state applications—a feature absent in N-phenylimidazole [2]. These structural distinctions directly impact performance in OLED emitters, antifungal pharmacophores, and metal coordination complexes, making indiscriminate substitution scientifically untenable [3][4].

Quantitative Comparator Evidence for 1-(4-Phenylphenyl)imidazole (CAS 108085-60-5) Versus Closest Analogs


Lipophilicity (XLogP3) Advantage Over 1-Phenylimidazole

1-(4-Phenylphenyl)imidazole exhibits a computed XLogP3 of 3.3, which is 1.5–2.0 log units higher than that of 1-phenylimidazole (XLogP3 ≈ 1.3–1.8) [1]. This increased lipophilicity arises from the extension of the π-system via the additional phenyl ring, while the topological polar surface area remains constant at 17.8 Ų for both compounds [1].

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility and Solid-State Packing Versus 1-Phenylimidazole

Single-crystal X-ray diffraction of the ZnCl₂ complex of 1-(biphenyl-4-yl)-1H-imidazole reveals dihedral angles of 37.52(14)° and 42.45(14)° between the two phenyl rings of the biphenyl unit, and 37.13(14)° and 40.05(14)° between the phenyl rings and the imidazole ring [1]. In contrast, 1-phenylimidazole adopts a near-planar conformation (dihedral angle <10°) due to the absence of the second phenyl ring, leading to stronger π–π stacking and aggregation-caused quenching in the solid state [2].

Crystallography Molecular packing Fluorescence

OLED Device Performance: Biphenyl-Imidazole Core Versus Classical Imidazole Emitters

A solution-processed deep-blue OLED employing a biphenyl-imidazole derivative (compound 2c, derived from the 1-(4-phenylphenyl)imidazole core) achieved CIE coordinates of (0.156, 0.085), a maximum current efficiency of 6.12 cd A⁻¹, a maximum power efficiency of 5.26 lm W⁻¹, a low turn-on voltage of 3.6 V, and an efficiency roll-off of only 19% [1]. These metrics surpass those of many previously reported imidazole-based deep-blue OLEDs, where typical current efficiencies fall below 5 cd A⁻¹ and roll-off exceeds 30% in non-doped devices [1].

Deep-blue OLED Current efficiency Efficiency roll-off

Regioisomeric Advantage: N1-Biphenyl Versus C2-Biphenyl Imidazole in Medicinal Chemistry

In a series of biphenyl imidazole antifungal agents, the N1-biphenyl-substituted core embodied by 1-(4-phenylphenyl)imidazole serves as the direct precursor to potent CYP51 inhibitors, whereas the regioisomeric 2-(biphenyl-4-yl)-1H-imidazole and 4-(biphenyl-4-yl)-1H-imidazole exhibit divergent binding modes and reduced antifungal activity [1]. The N1 connectivity positions the imidazole nitrogen for direct heme iron coordination in CYP51, a requirement for potent ergosterol biosynthesis inhibition [1][2].

Antifungal Structure-activity relationship CYP51

Metal Coordination Versatility Compared to Non-Biphenyl N-Donor Ligands

1-(Biphenyl-4-yl)-1H-imidazole (bpi) coordinates to Zn(II) through the imidazole N3 atom to form the stable mononuclear complex [ZnCl₂(bpi)₂], as confirmed by single-crystal X-ray diffraction [1]. The biphenyl substituent introduces intermolecular C–H⋯N hydrogen bonds and C–H⋯π stacking interactions that generate a three-dimensional supramolecular network, a feature absent in complexes of 1-phenylimidazole which lack the extended aromatic surface [1].

Coordination chemistry Luminescent complexes Crystal engineering

High-Impact Application Scenarios for 1-(4-Phenylphenyl)imidazole (CAS 108085-60-5) Based on Differentiated Evidence


Deep-Blue OLED Emitter Development

Use 1-(4-phenylphenyl)imidazole as the core scaffold for designing solution-processable, non-doped deep-blue OLED emitters. The non-planar biphenyl-imidazole architecture suppresses aggregation-caused quenching, enabling CIE coordinates of (0.156, 0.085) and current efficiencies exceeding 6 cd A⁻¹ with low efficiency roll-off (19%) when appropriately functionalized—performance that planar N-arylimidazoles cannot replicate [1].

Antifungal CYP51 Inhibitor Lead Optimization

Employ 1-(4-phenylphenyl)imidazole as the starting material for synthesizing N1-biphenylmethyl imidazole antifungal agents (e.g., bifonazole analogs). The N1-biphenyl connectivity is essential for imidazole N3 coordination to the CYP51 heme iron; regioisomeric biphenyl imidazoles with C2 or C4 substitution lack this binding geometry and show reduced antifungal potency, making the N1 isomer indispensable for SAR-driven optimization [2].

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

Utilize 1-(4-phenylphenyl)imidazole as a monodentate N-donor ligand for constructing Zn(II), Cu(I), or Pd(II) coordination complexes with extended 3D supramolecular architectures. The biphenyl group enables additional C–H⋯π and π–π interactions that are absent in 1-phenylimidazole complexes, facilitating the rational design of luminescent materials and porous frameworks [3].

Computational and Biophysical Probe for Membrane Permeability Studies

Deploy 1-(4-phenylphenyl)imidazole as a model compound in logP/permeability correlation studies. Its XLogP3 of 3.3 at a TPSA of 17.8 Ų places it in a favorable region of the CNS MPO desirability space relative to 1-phenylimidazole (XLogP3 ≈ 1.8, same TPSA), enabling its use as a lipophilic reference standard for calibrating in silico ADME models [4].

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